molecular formula C18H18BrNO2S B13488120 rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis

rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis

Cat. No.: B13488120
M. Wt: 392.3 g/mol
InChI Key: QLTPMDZEYSDLTQ-ROUUACIJSA-N
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Description

rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[320]heptane-6,6-dione, cis is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the benzyl and bromophenyl groups, and the final cyclization to form the thia-azabicyclo structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound’s properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis stands out due to its unique combination of a bicyclic core with benzyl and bromophenyl substituents. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H18BrNO2S

Molecular Weight

392.3 g/mol

IUPAC Name

(1S,5R)-3-benzyl-1-(4-bromophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

InChI

InChI=1S/C18H18BrNO2S/c19-16-8-6-15(7-9-16)18-12-20(10-14-4-2-1-3-5-14)11-17(18)23(21,22)13-18/h1-9,17H,10-13H2/t17-,18-/m0/s1

InChI Key

QLTPMDZEYSDLTQ-ROUUACIJSA-N

Isomeric SMILES

C1[C@H]2[C@@](CN1CC3=CC=CC=C3)(CS2(=O)=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)(CS2(=O)=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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